Tert-butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate
CAS No.: 916145-68-1
Cat. No.: VC8151480
Molecular Formula: C11H21NO3
Molecular Weight: 215.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 916145-68-1 |
|---|---|
| Molecular Formula | C11H21NO3 |
| Molecular Weight | 215.29 g/mol |
| IUPAC Name | tert-butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H21NO3/c1-8(13)9-6-5-7-12(9)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3 |
| Standard InChI Key | JNNOAQQODYAQBD-UHFFFAOYSA-N |
| SMILES | CC(C1CCCN1C(=O)OC(C)(C)C)O |
| Canonical SMILES | CC(C1CCCN1C(=O)OC(C)(C)C)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
Tert-butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate features a five-membered pyrrolidine ring with two functional groups: a tert-butyloxycarbonyl (Boc) group at the nitrogen atom and a (1R)-hydroxyethyl substituent at the second carbon (Figure 1). The Boc group confers steric protection to the amine, while the hydroxyethyl moiety introduces chirality and hydrogen-bonding capability .
Table 1: Key Structural and Physicochemical Properties
The compound’s stereochemistry is critical for its biological interactions. The (1R) configuration ensures optimal spatial orientation for binding to enantioselective targets, such as enzymes or receptors.
Synthesis Methods
Stereoselective Synthesis
The synthesis typically involves protecting pyrrolidine derivatives with a Boc group followed by introducing the hydroxyethyl moiety. A common route employs pyrrolidine-2-methanol and di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under basic conditions .
Example Procedure
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Reaction Setup: Pyrrolidine-2-methanol (0.300 g, 1.98 mmol) is dissolved in DCM (5 mL).
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Boc Protection: Boc₂O (0.650 g, 1.98 mmol) is added dropwise at 20°C.
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Work-Up: After 16 hours, the mixture is concentrated and purified via column chromatography (MeOH/DCM gradient), yielding the product in 98% yield .
Table 2: Optimization of Reaction Conditions
Chiral resolution techniques or asymmetric catalysis may be employed to isolate the (1R)-enantiomer, though specific protocols remain proprietary.
Chemical Reactivity and Functionalization
Hydrolysis of the Boc Group
The tert-butyl ester undergoes acid-catalyzed hydrolysis to yield pyrrolidine-2-(1-hydroxyethyl)carboxylic acid, a precursor for further derivatization. For instance, treatment with HCl in dioxane cleaves the Boc group, enabling amine functionalization.
Oxidation of the Hydroxyethyl Group
The secondary alcohol in the hydroxyethyl substituent can be oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) or Swern conditions ((COCl)₂/DMSO), forming tert-butyl 2-acetylpyrrolidine-1-carboxylate. This intermediate is valuable for synthesizing heterocyclic scaffolds.
Biological Significance and Applications
Role in Drug Discovery
The compound’s chirality and modular structure make it a key intermediate in protease inhibitor development. For example, it has been utilized in synthesizing hepatitis C virus (HCV) NS3/4A protease inhibitors, where the (1R)-hydroxyethyl group mimics the transition state of peptide hydrolysis.
Pharmacokinetic Considerations
With a LogP of 1.28 and polar surface area of 50 Ų, the compound exhibits moderate lipophilicity and membrane permeability, aligning with Lipinski’s rules for drug-likeness . These properties facilitate its use in central nervous system (CNS) drug candidates.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃, 300 MHz):
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >95% purity, with retention times varying by mobile phase composition.
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